molecular formula C10H8BrF2N B2936396 3-Bromo-2-(difluoromethyl)-1-methylindole CAS No. 2248303-41-3

3-Bromo-2-(difluoromethyl)-1-methylindole

Cat. No.: B2936396
CAS No.: 2248303-41-3
M. Wt: 260.082
InChI Key: ZMUHHZSJSIBUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(difluoromethyl)-1-methylindole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-1-methylindole typically involves the bromination of 2-(difluoromethyl)-1-methylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-1-methylindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Conducted in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.

    Reduction Reactions: Performed in anhydrous conditions under an inert atmosphere to prevent moisture-sensitive reagents from decomposing.

Major Products Formed

    Substitution Reactions: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Formation of indole-2,3-diones.

    Reduction Reactions: Formation of 2-(difluoromethyl)-1-methylindole.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-1-methylindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-Bromo-2-(difluoromethyl)-1-methylindole stands out due to its indole core structure, which imparts unique chemical and biological properties. The indole ring is known for its versatility in chemical reactions and its ability to interact with a wide range of biological targets. Additionally, the presence of both bromine and difluoromethyl groups enhances its reactivity and potential for modification, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2N/c1-14-7-5-3-2-4-6(7)8(11)9(14)10(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUHHZSJSIBUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.